molecular formula C12H17ClN2O B4821271 3-chloro-N-[3-(dimethylamino)propyl]benzamide CAS No. 330469-00-6

3-chloro-N-[3-(dimethylamino)propyl]benzamide

Cat. No. B4821271
CAS RN: 330469-00-6
M. Wt: 240.73 g/mol
InChI Key: GVSUHNFOUDBKNW-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(dimethylamino)propyl]benzamide, also known as CDMB, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CDMB belongs to a class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(dimethylamino)propyl]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
3-chloro-N-[3-(dimethylamino)propyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-chloro-N-[3-(dimethylamino)propyl]benzamide for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of 3-chloro-N-[3-(dimethylamino)propyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 3-chloro-N-[3-(dimethylamino)propyl]benzamide. One area of interest is the development of 3-chloro-N-[3-(dimethylamino)propyl]benzamide derivatives with improved solubility and reduced cytotoxicity. Another area of research is the identification of the molecular targets of 3-chloro-N-[3-(dimethylamino)propyl]benzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-chloro-N-[3-(dimethylamino)propyl]benzamide in various disease models, including cancer, viral infections, and inflammatory disorders.
Conclusion
In conclusion, 3-chloro-N-[3-(dimethylamino)propyl]benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of 3-chloro-N-[3-(dimethylamino)propyl]benzamide. 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been found to exhibit antitumor, antiviral, and anti-inflammatory activities, and its mechanism of action involves the inhibition of enzymes involved in DNA replication and protein synthesis. While 3-chloro-N-[3-(dimethylamino)propyl]benzamide has several advantages for lab experiments, such as high purity and stability, it also has limitations, such as low solubility and cytotoxicity at high concentrations. Future research on 3-chloro-N-[3-(dimethylamino)propyl]benzamide should focus on developing derivatives with improved solubility and reduced cytotoxicity, identifying its molecular targets, and investigating its therapeutic potential in various disease models.

Scientific Research Applications

3-chloro-N-[3-(dimethylamino)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 3-chloro-N-[3-(dimethylamino)propyl]benzamide has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSUHNFOUDBKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253019
Record name 3-Chloro-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330469-00-6
Record name 3-Chloro-N-[3-(dimethylamino)propyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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